molecular formula C8H4BrN3O4 B13014466 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

5-Bromo-4-nitro-1H-indazole-3-carboxylic acid

Cat. No.: B13014466
M. Wt: 286.04 g/mol
InChI Key: OEUUOEMNVIKSLG-UHFFFAOYSA-N
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Description

5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid typically involves the nitration of 5-bromo-1H-indazole-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-nitro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Bromo-4-amino-1H-indazole-3-carboxylic acid.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized forms of the indazole ring system.

Scientific Research Applications

5-Bromo-4-nitro-1H-indazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a kinase inhibitor.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is primarily related to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indazole-3-carboxylic acid: Lacks the nitro group, which may result in different biological activities.

    4-Nitro-1H-indazole-3-carboxylic acid: Lacks the bromine atom, which can affect its reactivity and binding properties.

    5-Bromo-4-amino-1H-indazole-3-carboxylic acid: The amino group can significantly alter the compound’s chemical and biological properties.

Uniqueness

5-Bromo-4-nitro-1H-indazole-3-carboxylic acid is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields of research.

Properties

IUPAC Name

5-bromo-4-nitro-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O4/c9-3-1-2-4-5(7(3)12(15)16)6(8(13)14)11-10-4/h1-2H,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUUOEMNVIKSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NN=C2C(=O)O)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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